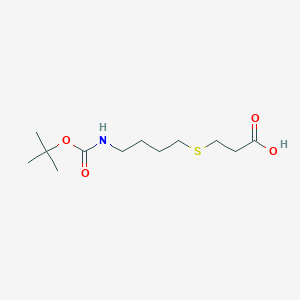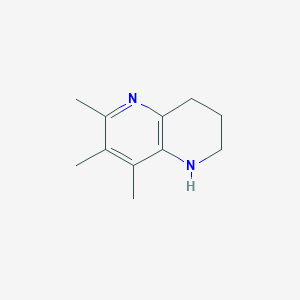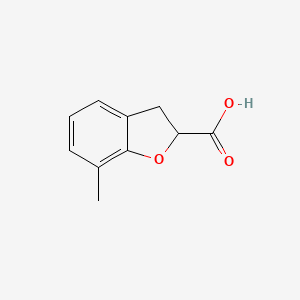![molecular formula C11H14O3 B1530824 4-[(2-Methoxyethoxy)methyl]benzaldehyde CAS No. 365224-44-8](/img/structure/B1530824.png)
4-[(2-Methoxyethoxy)methyl]benzaldehyde
Overview
Description
4-[(2-Methoxyethoxy)methyl]benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxyethoxy methyl group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and 2-methoxyethanol.
Reaction Conditions: The reaction involves the formation of an ether linkage through nucleophilic substitution. The process requires a strong base, such as sodium hydride (NaH), and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the reaction is performed in a controlled environment to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether.
Substitution: Strong nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻).
Major Products Formed:
Oxidation: 4-[(2-Methoxyethoxy)methyl]benzoic acid.
Reduction: 4-[(2-Methoxyethoxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methoxyethoxy)methyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[(2-Methoxyethoxy)methyl]benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the methoxyethoxy group.
4-(2-Hydroxyethoxy)methylbenzaldehyde: Similar to the target compound but with a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness: 4-[(2-Methoxyethoxy)methyl]benzaldehyde is unique due to its ether linkage, which imparts different chemical and physical properties compared to similar compounds. This ether linkage enhances its solubility in organic solvents and its stability under various reaction conditions.
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLRIQXBXDLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
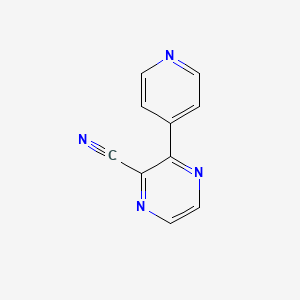
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

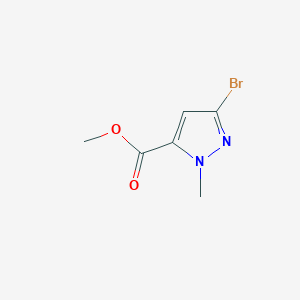
![7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1530750.png)
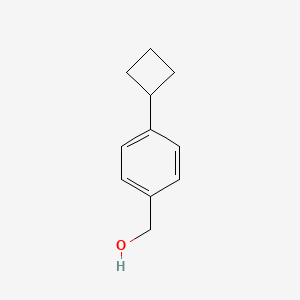
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
